![molecular formula C15H20F2N2O B7627599 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexane carboxamides and has been found to possess potent pharmacological properties.
Wirkmechanismus
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide exerts its pharmacological effects by binding to and inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression and has been implicated in various diseases. By inhibiting LSD1, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide can regulate gene expression and modulate various cellular processes.
Biochemical and Physiological Effects:
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to modulate various biochemical and physiological processes. In cancer cells, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In neurological disorders, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its potent pharmacological activity and selectivity for LSD1. This makes it an ideal tool for studying the role of LSD1 in various diseases. However, one of the limitations of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its relatively short half-life, which may limit its efficacy in vivo. Additionally, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide may have off-target effects, which may complicate its interpretation in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. Additionally, the use of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new delivery methods may improve the pharmacokinetics and pharmacodynamics of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in vivo.
Synthesemethoden
The synthesis of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide involves the reaction of 4,4-difluorocyclohexanone with 3-(methylaminomethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported to yield 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide with high purity and good yield.
Wissenschaftliche Forschungsanwendungen
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c1-18-10-11-3-2-4-13(9-11)19-14(20)12-5-7-15(16,17)8-6-12/h2-4,9,12,18H,5-8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSMGOECBJLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(2-Chloro-6-fluorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7627525.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1-[(2R,3R)-2-propan-2-yloxolan-3-yl]methanamine](/img/structure/B7627543.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7627545.png)
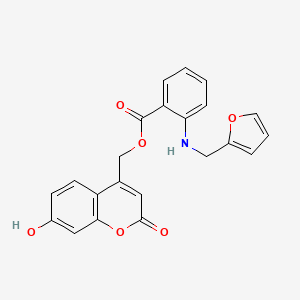
![4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid](/img/structure/B7627551.png)
![6-chloro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B7627560.png)
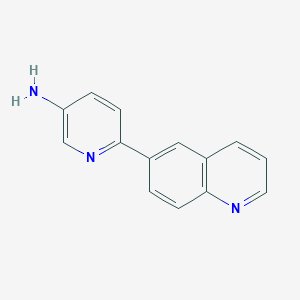
![2-Hydroxy-2-methyl-3-[[3-(trifluoromethyl)cyclohexanecarbonyl]amino]propanoic acid](/img/structure/B7627572.png)
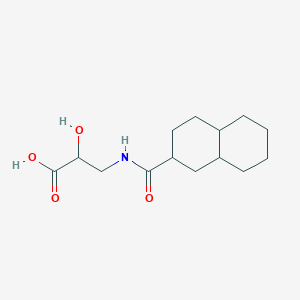
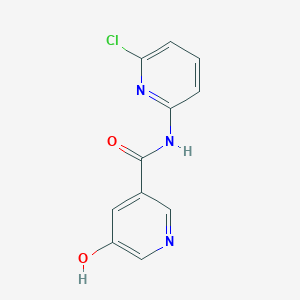

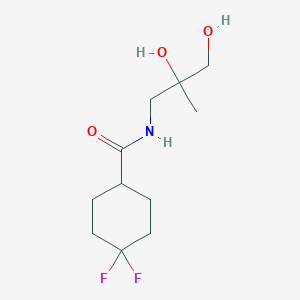

![2-[2-(Isoquinolin-1-ylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7627603.png)